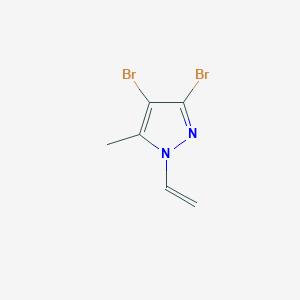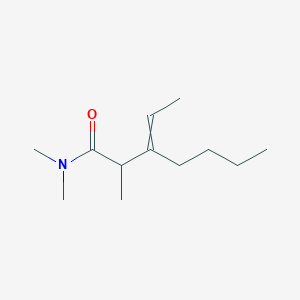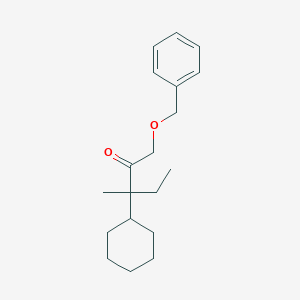
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine atoms and an ethenyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole typically involves the bromination of 1-ethenyl-5-methyl-1H-pyrazole. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for ethyl derivatives.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
Substitution: Amino or thiol derivatives of the pyrazole.
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Ethyl derivatives.
Coupling: Complex heterocyclic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ethenyl group can play a crucial role in binding interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-5-methyl-1H-pyrazole: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
3,5-Dibromo-1H-pyrazole: Different substitution pattern, leading to variations in reactivity and applications.
1-Ethenyl-5-methyl-1H-pyrazole: Lacks bromine atoms, resulting in different chemical behavior.
Uniqueness
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
923035-91-0 |
|---|---|
Molekularformel |
C6H6Br2N2 |
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
3,4-dibromo-1-ethenyl-5-methylpyrazole |
InChI |
InChI=1S/C6H6Br2N2/c1-3-10-4(2)5(7)6(8)9-10/h3H,1H2,2H3 |
InChI-Schlüssel |
RRHZMGIEFBDSDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C=C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)




![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)






